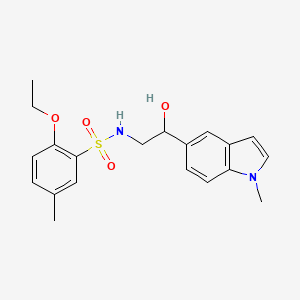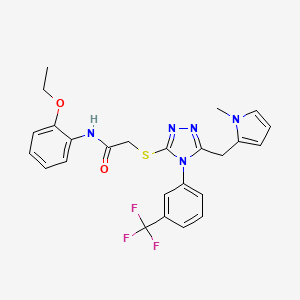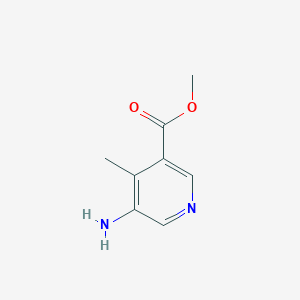
3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their broad-spectrum pharmaceutical activity .
Synthesis Analysis
The synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This approach is convenient for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-trifluoromethyl-1,2,4-triazoles are multi-component reactions . These reactions feature a broad substrate scope, high efficiency, and scalability .Applications De Recherche Scientifique
Biological Significance and Applications Triazole derivatives are known for their wide range of biological activities. They have been studied extensively for their potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The presence of the triazole ring is crucial for their pharmacological activities, making them key targets in drug discovery and development efforts. Such compounds have shown promise in the treatment of neglected diseases, highlighting their importance in addressing global health challenges (Ferreira et al., 2013).
Chemical Modifications and Drug Design The strategic placement of the trifluoromethyl group in triazole derivatives has been explored to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. This modification has been linked to improvements in the potency and drug-likeness of antitubercular activity, showcasing the role of the trifluoromethyl group in enhancing the efficacy of drug candidates (Thomas).
Synthesis and Chemical Properties The synthesis of 1,2,3-triazoles, including derivatives like "3-(Trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate," involves click chemistry approaches, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method has facilitated the development of triazole compounds with significant yields and selectivity, making it a cornerstone in the synthesis of triazole-based drug molecules. The chemical stability and versatility of triazole rings, combined with the electronic effects of the trifluoromethyl group, contribute to the unique properties and potential applications of these compounds in drug design and development (Kaushik et al., 2019).
Orientations Futures
The future directions for the study of 3-trifluoromethyl-1,2,4-triazoles include toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The broad-spectrum pharmaceutical activity of these compounds offers opportunities for further study .
Mécanisme D'action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancers.
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that the inhibition of aromatase can disrupt the biosynthesis of estrogens, which can have downstream effects on the growth and development of certain types of cancers .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Analyse Biochimique
Biochemical Properties
3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The trifluoromethyl group enhances the compound’s ability to form stable interactions with proteins, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions . These interactions are essential for the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl and triazole groups . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential therapeutic effects.
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl] 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)11-2-1-3-12(6-11)24-14(23)10-4-5-13(20-7-10)22-9-19-8-21-22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYUPMXHRKXICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)

![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)

![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)


![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)
![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)
